5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
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Description
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, also known as PDOT, is a compound that has gained attention in the scientific community due to its potential applications in various fields. PDOT is a heterocyclic compound that contains a pyrrolidine ring, an oxadiazole ring, and a thiol group. The unique chemical structure of PDOT has made it a popular target for researchers in the fields of medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
- Application : Researchers have explored derivatives of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol for their pharmacological activity. These compounds may serve as potential drug candidates due to their diverse pharmacophore space and three-dimensional coverage .
- Application : Some derivatives of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol have been evaluated for their inhibitory activity against CA isoenzymes. Understanding their binding modes and selectivity can aid drug development .
- Application : Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate, containing the pyrrolidine moiety, exhibited anti-hepatitis C virus (HCV) activity. Further exploration of similar derivatives may lead to potent antiviral drugs .
- Application : Researchers have employed 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol as a building block for constructing more complex molecules. Functionalization of preformed pyrrolidine rings, such as proline derivatives, is an area of interest .
- Application : The thiol group in 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol could be exploited for surface modification, self-assembly, or as a linker in nanomaterials .
- Application : Researchers may explore the reactivity of the thiol group in this compound for bioconjugation purposes. It could serve as a handle for attaching other functional groups or biomolecules .
Medicinal Chemistry and Drug Development
Carbonic Anhydrase Inhibition
Antiviral Activity
Organic Synthesis and Functionalization
Material Science and Nanotechnology
Bioconjugation and Chemical Biology
properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c12-7-9-8-6(11-7)5-10-3-1-2-4-10/h1-5H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYSXWJRVDFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol |
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